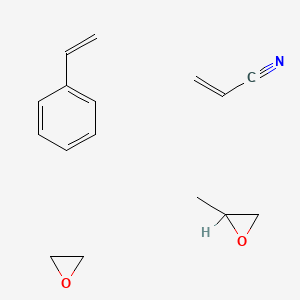
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride: is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with diethyl, methoxy, and morpholinylmethyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction of appropriate precursors.
Substitution Reactions: Subsequent steps involve the introduction of diethyl, methoxy, and morpholinylmethyl groups through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core.
Substitution: The compound can participate in various substitution reactions, especially at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 4H-1-Benzopyran-4-one, 7-methoxy-2,3-dimethyl-8-(4-morpholinylmethyl)-, hydrochloride
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-
Comparison: Compared to similar compounds, 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride is unique due to its specific substitution pattern. The presence of diethyl groups and the morpholinylmethyl moiety can influence its chemical reactivity, biological activity, and solubility properties, making it distinct from other benzopyran derivatives.
Propriétés
Numéro CAS |
67195-65-7 |
|---|---|
Formule moléculaire |
C19H26ClNO4 |
Poids moléculaire |
367.9 g/mol |
Nom IUPAC |
2,3-diethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-4-13-16(5-2)24-19-14(18(13)21)6-7-17(22-3)15(19)12-20-8-10-23-11-9-20;/h6-7H,4-5,8-12H2,1-3H3;1H |
Clé InChI |
GUOMKABWBMJITM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)CC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



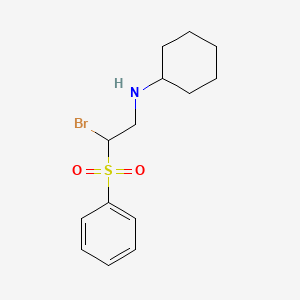
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
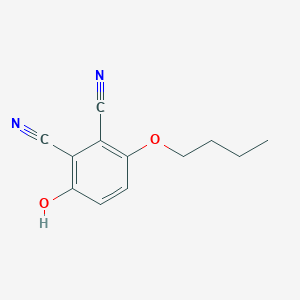
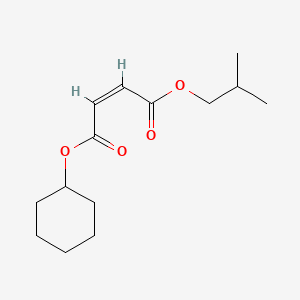
![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
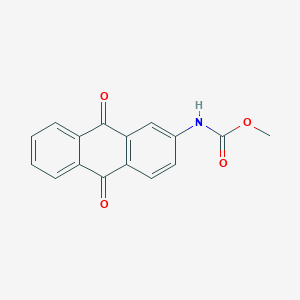
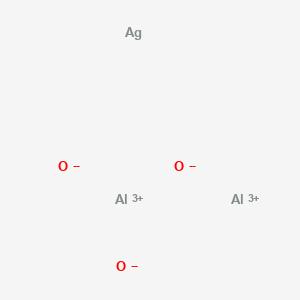
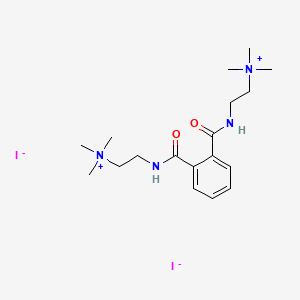
![(1R,3S,5S)-6-Methyl-7-oxo-6-azabicyclo[3.2.0]heptan-3-yl acetate](/img/structure/B13762997.png)
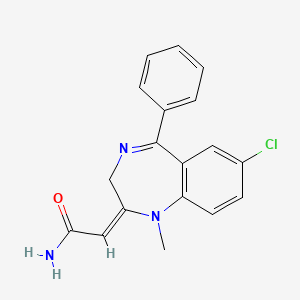
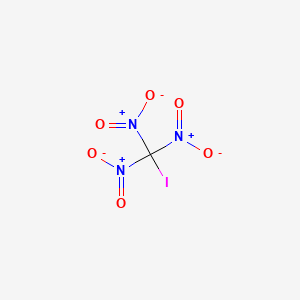
![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)
